molecular formula C20H18N2O3S2 B2644483 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 919758-45-5

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2644483
CAS No.: 919758-45-5
M. Wt: 398.5
InChI Key: VYLRDUMUALHYMV-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. It features a unique molecular architecture combining an indeno[1,2-d]thiazole scaffold with a 4-(ethylsulfonyl)phenyl acetamide group. The indeno-thiazole core is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets . The ethylsulfonyl moiety is a distinct functional group that can influence the compound's electronic properties, solubility, and its ability to act as a hydrogen bond acceptor, which is critical for target binding . This molecular hybrid is of significant interest for researchers investigating new therapeutic agents. The thiazole ring is a well-documented pharmacophore present in numerous FDA-approved drugs, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Furthermore, structurally related N-phenyl acetamide derivatives have been investigated in experimental settings for their potential as inhibitors of viral replication, highlighting the research value of this chemical class in infectious disease studies . Researchers may utilize this compound as a key intermediate in organic synthesis, a building block for the development of more complex molecules, or as a standard in analytical and bioassay development to explore novel mechanisms of action. This product is intended for use in a controlled laboratory environment by qualified professionals. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLRDUMUALHYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indeno-thiazole core. One common method involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then coupled with 4-(ethylsulfonyl)phenyl acetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the thiazole ring or the ethylsulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction could lead to modified thiazole or phenyl rings.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of viral replication, bacterial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The 4-(ethylsulfonyl)phenyl group distinguishes this compound from analogs with other aryl substitutions. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Impact
Target Compound 4-(Ethylsulfonyl)phenyl ~420.5 (estimated) N/A High polarity, strong electron withdrawal
GSK1570606A () 4-Fluorophenyl 313.34 N/A Moderate electron withdrawal, improved lipophilicity
Compound 14 () 4-Chlorophenyl 426.96 282–283 Enhanced halogen bonding potential
Compound 13 () 4-Methoxyphenyl 422.54 289–290 Electron donation, reduced metabolic stability

The ethylsulfonyl group likely increases water solubility compared to halogenated or methoxy-substituted analogs but may reduce membrane permeability due to its polar nature .

Core Scaffold Variations

The indenothiazole core differentiates this compound from simpler benzothiazole or coumarin-linked analogs:

Compound Name Core Structure Pharmacological Relevance Reference
Target Compound Indeno[1,2-d]thiazole Enhanced rigidity, potential for multitarget engagement (e.g., kinase/MMP inhibition) N/A
Compound 21 () Benzothiazole + trifluoromethyl Improved metabolic stability via fluorination
6a () Coumarin-thiazole hybrid Fluorescence properties for imaging applications

The indenothiazole system may offer superior binding site complementarity in enzyme pockets compared to planar coumarin or flexible piperazine derivatives .

Pharmacological Activity Comparison

MMP Inhibition Potential

Compounds with acetamide-thiazole scaffolds (e.g., ) show MMP-9 inhibition IC₅₀ values in the nanomolar range.

Antimicrobial and Anti-Inflammatory Activity

While the target compound’s specific activity data are unavailable, structurally related compounds demonstrate:

  • GSK920684A (): Broad-spectrum kinase inhibition (pIC₅₀ 7.2–8.1 for JAK2/STAT3).
  • Compound 15 (): Anti-inflammatory activity (75% edema reduction at 10 mg/kg).

Physicochemical and ADMET Properties

Property Target Compound Compound 16 () CDD-823953 ()
LogP (est.) 2.1 3.2 4.5
H-bond acceptors 6 5 7
Solubility (µg/mL) ~15 (aqueous) ~50 <5

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon Cancer)3.29Induces apoptosis
Compound BMCF-7 (Breast Cancer)0.28Inhibits tubulin polymerization
Compound CA549 (Lung Cancer)0.52DNA damage induction

These compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. The mechanism often involves apoptosis induction and interference with cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds structurally related to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Reference
Compound D0.041 (Celecoxib reference)
Compound E0.768
Compound F0.616

These values suggest that thiazole-based compounds may serve as effective anti-inflammatory agents by selectively inhibiting COX-II.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives in vivo and in vitro.

  • Study on HCT116 Cell Line : A derivative similar to the target compound demonstrated an IC50 of 3.29 µM, effectively inducing apoptosis without significant cytotoxicity to normal cells.
  • In Vivo Anti-inflammatory Study : In a murine model, a thiazole derivative reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Mechanistic Studies : Molecular docking studies have suggested that the compound interacts with tubulin and COX enzymes, providing insights into its mechanism of action.

Q & A

Q. Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Thiazole derivatives often show MIC values <50 µg/mL, with sulfonamide groups enhancing membrane penetration .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours. IC₅₀ values can be correlated with structural features (e.g., ethylsulfonyl groups may improve solubility and target binding) .

Advanced Optimization: How can reaction yields be improved for large-scale synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 24 hours to 6–8 hours under ultrasonication .
  • Solvent Effects : Switching from acetone to THF or DMF enhances solubility of hydrophobic intermediates.
  • Temperature Control : Stepwise heating (40°C → 80°C) minimizes side reactions like hydrolysis of the acetamide group .

Regioisomer Contamination: How can regioisomeric byproducts be detected and resolved?

Q. Methodological Answer :

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers.
  • Spectroscopic Differentiation : ¹H NMR coupling constants (e.g., J = 8–10 Hz for adjacent thiazole protons) distinguish positional isomers .
  • Crystallization : Ethanol/water mixtures selectively crystallize the desired isomer based on polarity differences .

Data Contradictions: How to address conflicting reports on COX-1/COX-2 inhibition by similar acetamide-thiazole derivatives?

Q. Methodological Answer :

  • Enzyme Source Variability : Use recombinant human COX-1/COX-2 isoforms (vs. animal-derived enzymes) to standardize assays .
  • IC₅₀ Replication : Test multiple concentrations (0.1–100 µM) in triplicate, accounting for solvent effects (DMSO ≤1% v/v).
  • Structural Comparisons : Analyze substituent effects; ethylsulfonyl groups may enhance COX-2 selectivity over COX-1, as seen in fluorophenyl analogs .

Computational Modeling: What strategies predict structure-activity relationships (SAR) for target binding?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial DNA gyrase). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
  • QSAR Studies : Correlate logP values (from HPLC) with bioactivity; derivatives with ClogP 2–3 often balance solubility and membrane permeability .

Stability Challenges: How to prevent degradation of the indeno-thiazole core during storage?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials under nitrogen at −20°C.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Toxicity Screening: What preclinical models assess safety profiles?

Q. Methodological Answer :

  • In Vivo Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring organ histopathology.
  • Hepatotoxicity Markers : Measure serum ALT/AST levels after 7-day repeated dosing .

Patentability Criteria: What structural novelty is required for patenting derivatives?

Q. Methodological Answer :

  • Novel Substituents : Modify the ethylsulfonyl group (e.g., cyclopropylsulfonyl) or indeno-thiazole fusion position.
  • Utility Evidence : Demonstrate improved efficacy (e.g., 10-fold lower IC₅₀ vs. prior art) or reduced toxicity in comparative studies .

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